3-(3,5-Dichlorophenyl)propanal
Overview
Description
3-(3,5-Dichlorophenyl)propanal is an organic compound characterized by the presence of a propanal group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,5-Dichlorophenyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 3-(3,5-dichlorophenyl)propan-1-ol using acidified potassium dichromate (VI) as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 3-(3,5-Dichlorophenyl)propanoic acid.
Reduction: 3-(3,5-Dichlorophenyl)propan-1-ol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-(3,5-Dichlorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dichlorophenyl ring may also interact with hydrophobic regions of target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)propanoic acid
- 3-(3,5-Dichlorophenyl)propan-1-ol
- 3-(3,5-Dichlorophenyl)propionic acid
Uniqueness
3-(3,5-Dichlorophenyl)propanal is unique due to the presence of both an aldehyde group and a dichlorophenyl ring
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSMIWZLHQYITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592880 | |
Record name | 3-(3,5-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-97-4 | |
Record name | 3,5-Dichlorobenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95333-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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